3-{4H,5H-naphtho[1,2-b]thiophen-2-yl}-3-oxo-2-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}propanenitrile
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Overview
Description
The compound 3-{4H,5H-naphtho[1,2-b]thiophen-2-yl}-3-oxo-2-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}propanenitrile is a complex organic molecule featuring a naphtho[1,2-b]thiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4H,5H-naphtho[1,2-b]thiophen-2-yl}-3-oxo-2-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}propanenitrile typically involves multi-step organic reactions. One common approach is the condensation of naphtho[1,2-b]thiophene derivatives with appropriate nitrile and ketone precursors under controlled conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-{4H,5H-naphtho[1,2-b]thiophen-2-yl}-3-oxo-2-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}propanenitrile: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
3-{4H,5H-naphtho[1,2-b]thiophen-2-yl}-3-oxo-2-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}propanenitrile: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.
Materials Science: It is explored for use in organic semiconductors and other advanced materials.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 3-{4H,5H-naphtho[1,2-b]thiophen-2-yl}-3-oxo-2-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}propanenitrile involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, making the compound a candidate for drug development. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Naphtho[1,2-b]furan derivatives
- Thiophene derivatives
- Benzofuran derivatives
Uniqueness
The uniqueness of 3-{4H,5H-naphtho[1,2-b]thiophen-2-yl}-3-oxo-2-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}propanenitrile lies in its complex structure, which combines multiple heterocyclic systems. This structural complexity imparts unique chemical and physical properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C25H19N3O2S2 |
---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
3-(4,5-dihydrobenzo[g][1]benzothiol-2-yl)-3-oxo-2-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanenitrile |
InChI |
InChI=1S/C25H19N3O2S2/c26-12-17(23-27-24(30)20-16-7-3-4-8-18(16)32-25(20)28-23)21(29)19-11-14-10-9-13-5-1-2-6-15(13)22(14)31-19/h1-2,5-6,11,17H,3-4,7-10H2,(H,27,28,30) |
InChI Key |
VQTGVHQCODRNET-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C(C#N)C(=O)C4=CC5=C(S4)C6=CC=CC=C6CC5 |
Origin of Product |
United States |
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